molecular formula C8H18N2O2 B582126 (R)-tert-Butyl (1-aminopropan-2-yl)carbamate CAS No. 100927-10-4

(R)-tert-Butyl (1-aminopropan-2-yl)carbamate

Cat. No.: B582126
CAS No.: 100927-10-4
M. Wt: 174.244
InChI Key: JQXZBJAAOLPTKP-ZCFIWIBFSA-N
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Description

®-tert-Butyl (1-aminopropan-2-yl)carbamate is a chiral carbamate derivative commonly used as a protecting group for amines in organic synthesis. Its structure consists of a tert-butyl group attached to a carbamate moiety, which is further connected to an ®-1-aminopropan-2-yl group. This compound is particularly valuable in the synthesis of pharmaceuticals and fine chemicals due to its stability and ease of removal under mild conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-Butyl (1-aminopropan-2-yl)carbamate typically involves the reaction of ®-1-aminopropan-2-ol with tert-butyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

(R)-1-aminopropan-2-ol+tert-butyl chloroformate(R)-tert-Butyl (1-aminopropan-2-yl)carbamate+HCl\text{(R)-1-aminopropan-2-ol} + \text{tert-butyl chloroformate} \rightarrow \text{(R)-tert-Butyl (1-aminopropan-2-yl)carbamate} + \text{HCl} (R)-1-aminopropan-2-ol+tert-butyl chloroformate→(R)-tert-Butyl (1-aminopropan-2-yl)carbamate+HCl

The reaction is typically conducted at room temperature and can be completed within a few hours. The product is then purified by standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of ®-tert-Butyl (1-aminopropan-2-yl)carbamate can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the risk of human error and improve overall efficiency.

Chemical Reactions Analysis

Types of Reactions

®-tert-Butyl (1-aminopropan-2-yl)carbamate undergoes various chemical reactions, including:

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

    Deprotection: The tert-butyl group can be removed under acidic conditions, typically using trifluoroacetic acid, to yield the free amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamate group is replaced by other nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

    Deprotection: Trifluoroacetic acid in dichloromethane.

    Substitution: Various nucleophiles such as amines, alcohols, or thiols.

Major Products Formed

    Hydrolysis: ®-1-aminopropan-2-ol and carbon dioxide.

    Deprotection: ®-1-aminopropan-2-ylamine.

    Substitution: Depending on the nucleophile used, various substituted carbamates.

Scientific Research Applications

®-tert-Butyl (1-aminopropan-2-yl)carbamate has several applications in scientific research:

    Chemistry: Used as a protecting group for amines in the synthesis of complex organic molecules.

    Biology: Employed in the modification of biomolecules, such as peptides and proteins, to protect amine functionalities during synthesis.

    Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Industry: Applied in the production of fine chemicals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl carbamate: Similar in structure but lacks the chiral center and the ®-1-aminopropan-2-yl group.

    Benzyl carbamate: Uses a benzyl group instead of a tert-butyl group.

    Ethyl carbamate: Uses an ethyl group instead of a tert-butyl group.

Uniqueness

®-tert-Butyl (1-aminopropan-2-yl)carbamate is unique due to its chiral center, which imparts specific stereochemical properties. This makes it particularly useful in the synthesis of chiral pharmaceuticals and other enantiomerically pure compounds. Additionally, the tert-butyl group provides greater steric protection compared to smaller alkyl groups, enhancing its stability and effectiveness as a protecting group.

Properties

IUPAC Name

tert-butyl N-[(2R)-1-aminopropan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O2/c1-6(5-9)10-7(11)12-8(2,3)4/h6H,5,9H2,1-4H3,(H,10,11)/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQXZBJAAOLPTKP-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CN)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40662580
Record name tert-Butyl [(2R)-1-aminopropan-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40662580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100927-10-4
Record name tert-Butyl [(2R)-1-aminopropan-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40662580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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